molecular formula C12H9Cl2NO B12890611 1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87432-44-8

1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one

Katalognummer: B12890611
CAS-Nummer: 87432-44-8
Molekulargewicht: 254.11 g/mol
InChI-Schlüssel: AZKPGTNFLRPVGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone is a chemical compound with the molecular formula C12H9Cl2NO It is known for its unique structure, which includes a pyrrole ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety

Vorbereitungsmethoden

The synthesis of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 4-(3,4-dichlorophenyl)-1H-pyrrole. This intermediate is then subjected to acylation using ethanoyl chloride to yield the final product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Wissenschaftliche Forschungsanwendungen

1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to its antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(3,4-Dichlorophenyl)ethanone: This compound lacks the pyrrole ring and has different chemical properties and applications.

    1-(4-Chlorophenyl)-2-(isopropylamino)ethan-1-ol: This compound has a different substitution pattern and functional groups, leading to different biological activities.

    1-(4-amino-2-hydroxyphenyl)ethan-1-one:

The uniqueness of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern and the presence of both the pyrrole ring and the dichlorophenyl group, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

87432-44-8

Molekularformel

C12H9Cl2NO

Molekulargewicht

254.11 g/mol

IUPAC-Name

1-[4-(3,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone

InChI

InChI=1S/C12H9Cl2NO/c1-7(16)9-5-15-6-10(9)8-2-3-11(13)12(14)4-8/h2-6,15H,1H3

InChI-Schlüssel

AZKPGTNFLRPVGM-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CNC=C1C2=CC(=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.